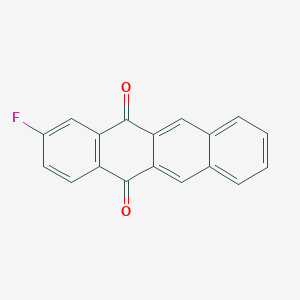
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is a compound that features a thiazole ring and a phenyl group substituted with a methylthio group Thiazole rings are known for their aromaticity and are found in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methylthio groups. One common method involves the reaction of 2-aminothiazole with 4-(methylthio)benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted thiazoles
科学研究应用
Chemistry
In chemistry, (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, and this compound is no exception. It is investigated for its ability to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiazole derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. This compound is being studied for its potential to act as a lead compound in drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in the production of dyes, polymers, and other specialty chemicals.
作用机制
The mechanism of action of (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is unique due to the presence of both a thiazole ring and a methylthio-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H11NOS2 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC 名称 |
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C11H11NOS2/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7,10,13H,1H3 |
InChI 键 |
ZYXVPXQWOHLTDY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C(C2=NC=CS2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-Methoxy-6-(2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-ylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester](/img/structure/B8636193.png)

![7-Oxa-3-azabicyclo[4.1.0]heptan-3-yl(phenyl)methanone](/img/structure/B8636207.png)




![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)



![1-Boc-4-[Hydroxy-(4-methylsulfamoylphenyl)methyl]piperidine](/img/structure/B8636272.png)
![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)
